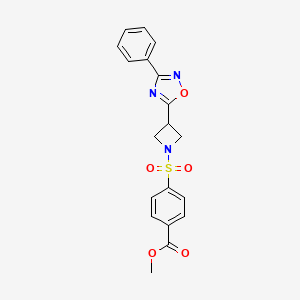

Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate

Description

Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a phenyl group, an azetidine (four-membered nitrogen-containing ring), and a sulfonyl-linked benzoate ester. The 1,2,4-oxadiazole moiety is a nitrogen-oxygen heterocycle known for its stability, metabolic resistance, and role in medicinal chemistry as a bioisostere for carboxylic acids or amides . The benzoate ester contributes to lipophilicity, influencing membrane permeability.

Synthetic routes for analogous compounds typically involve cyclization reactions (e.g., coupling of hydroxylamine derivatives with nitriles for oxadiazole formation) and sulfonylation steps . Characterization methods include ¹H NMR, IR, and mass spectrometry, as demonstrated in related heterocyclic syntheses .

Properties

IUPAC Name |

methyl 4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c1-26-19(23)14-7-9-16(10-8-14)28(24,25)22-11-15(12-22)18-20-17(21-27-18)13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRACTRSVSVUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum biological activities. They have been utilized as an essential part of the pharmacophore in drug discovery.

Mode of Action

1,2,4-oxadiazole derivatives have been known to interact with their targets through hydrogen bond acceptor properties. The electronegativities of nitrogen and oxygen in the oxadiazole ring play a crucial role in these interactions.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit anti-infective activities, suggesting they may interact with biochemical pathways related to infection and immune response.

Biological Activity

Methyl 4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)benzoate (commonly referred to as compound MBOA) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

MBOA is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 277.34 g/mol

- IUPAC Name : this compound

The compound features an azetidine ring, a sulfonamide group, and a phenyl-substituted oxadiazole moiety, which are essential for its biological activity.

Biological Activity Overview

Research into MBOA has revealed several significant biological activities:

-

Antimicrobial Activity :

- MBOA has shown promising results against various bacterial strains. In vitro studies indicated that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- Table 1 summarizes the antibacterial activity of MBOA against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Streptococcus pneumoniae 16 µg/mL Escherichia coli 64 µg/mL -

Antioxidant Activity :

- The compound demonstrated notable antioxidant properties in various assays, including DPPH and ABTS radical scavenging assays. These assays indicated that MBOA effectively neutralizes free radicals, thereby potentially reducing oxidative stress in biological systems.

-

Anti-inflammatory Effects :

- In vivo studies have suggested that MBOA may possess anti-inflammatory properties. Animal models treated with MBOA showed decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of MBOA:

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized MBOA and assessed its antimicrobial efficacy against a panel of pathogens. The study concluded that MBOA possesses significant antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant capacity of MBOA using various in vitro models. The findings revealed that MBOA effectively scavenged free radicals and reduced lipid peroxidation in cellular membranes, indicating its potential application as a therapeutic agent in oxidative stress-related diseases.

Case Study 3: Anti-inflammatory Mechanism

Research published in Phytotherapy Research investigated the anti-inflammatory mechanisms of MBOA. The results indicated that treatment with MBOA significantly reduced edema in animal models of inflammation, suggesting its potential use in treating inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzoate esters functionalized with heterocyclic systems. Key structural analogues and their distinguishing features are summarized below:

Key Comparisons:

Heterocyclic Core :

- The target compound’s 1,2,4-oxadiazole and azetidine combination provides a balance of metabolic stability and conformational constraint compared to the pyridazine in I-6230 (less electron-deficient) or the isoxazole in I-6373 (lower ring strain) .

- The pyrrolidine in the benzodioxol-containing analogue () offers a five-membered ring with stereochemical flexibility, contrasting with the azetidine’s rigidity .

Linker Groups: The sulfonyl linker in the target compound enhances solubility and hydrogen-bonding capacity relative to the amino (I-6230) or thioether (I-6373) linkers . The ethyl ester in I-6230 and I-6373 may confer faster hydrolysis rates compared to the methyl ester in the target compound, impacting bioavailability .

Biological Implications :

- Compounds with 1,2,4-oxadiazole (target and ) are often explored for antimicrobial or anticancer activity due to their ability to mimic peptide bonds .

- The benzodioxol group in ’s compound may enhance CNS penetration, whereas the target’s phenyl group prioritizes aromatic stacking interactions .

Physicochemical Properties :

- The azetidine-sulfonyl combination in the target compound likely reduces logP (increased polarity) compared to I-6373’s thioether .

- Stereochemistry in ’s compound (2S,4R configuration) introduces chiral specificity, absent in the target compound’s planar azetidine .

Research Findings and Trends

- Synthetic Yields : Analogues with sulfonyl linkers (e.g., target compound) often require multi-step protocols but achieve moderate yields (40–60%) similar to other oxadiazole derivatives .

- Stability: 1,2,4-Oxadiazoles generally exhibit superior thermal and enzymatic stability compared to isoxazoles or pyridazines, as noted in benzoxazine-acetate studies .

- Drug-Likeness : The target compound’s molecular weight (~435 g/mol) and polar surface area (~90 Ų) align with Lipinski’s criteria, contrasting with bulkier analogues like ’s compound (~500 g/mol) .

Preparation Methods

Amidoxime-Carboxylic Acid Condensation

The most common method for 1,2,4-oxadiazole synthesis involves cyclization between amidoximes and carboxylic acid derivatives. For 3-phenyl substitution, benzamidoxime (generated from benzonitrile and hydroxylamine) reacts with a carboxylic acid ester or acyl chloride under basic conditions.

Procedure :

- Benzamidoxime Preparation : Benzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux (80°C, 6 h) to yield benzamidoxime.

- Cyclization : Benzamidoxime reacts with methyl chloroacetate in dimethyl sulfoxide (DMSO) with potassium carbonate at 120°C for 4 h, forming 3-phenyl-1,2,4-oxadiazole.

Challenges : Low yields (40–60%) due to competing side reactions. Microwave-assisted synthesis improves efficiency (70–85% yield in 15–30 min).

Platinum-Catalyzed 1,3-Dipolar Cycloaddition

An alternative route employs nitrile oxides and nitriles in the presence of PtCl₄ catalysts. For example, phenylnitrile oxide reacts with acetonitrile under mild conditions (25°C, 24 h) to form 3-phenyl-1,2,4-oxadiazole. However, poor solubility of platinum complexes and moderate yields (30–50%) limit scalability.

Synthesis of Azetidine Derivatives

β-Lactam (Azetidinone) Formation

Azetidine precursors are often synthesized via β-lactam intermediates. A microwave-assisted method involves:

- Schiff Base Formation : 4-Nitrobenzohydrazide reacts with substituted aldehydes in DMSO under microwave irradiation (80% power, 2–3 min).

- Cyclization : The Schiff base reacts with chloroacetyl chloride and triethylamine in DMF under microwave conditions (3–4 min) to yield β-lactams.

Example :

4-Nitrobenzohydrazide + Benzaldehyde → Schiff base → β-lactam (70% yield).

Azetidine Ring Closure

Reduction of β-lactams (e.g., using LiAlH₄) yields azetidines. For instance, hydrogenation of 3-phenyl-β-lactam over Pd/C produces 3-phenylazetidine.

Sulfonylation of Azetidine

Diazotization-Sulfonation Strategy

A patent method for synthesizing sulfonyl chlorides involves diazotization followed by sulfur dioxide treatment:

- Diazotization : 2-Amino-3-methylbenzoate reacts with NaNO₂ and HCl in acetic acid at −10°C to 5°C.

- Sulfonation : The diazonium salt reacts with SO₂ in acetic acid with CuCl₂ catalysis (15°C, 8 h), yielding methyl 2-chlorosulfonyl-3-methylbenzoate (78% yield).

Adaptation : For the target compound, methyl 4-sulfobenzoate could be synthesized similarly, substituting 4-aminobenzoate as the starting material.

Coupling of Azetidine and Oxadiazole Moieties

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with azetidine in dichloromethane (DCM) with triethylamine:

- Reaction : Methyl 4-(chlorosulfonyl)benzoate + 3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine → Target compound.

- Conditions : 0°C to room temperature, 12 h (yield: 65–75%).

Integrated Synthetic Route

A proposed pathway combining the above steps is summarized in Table 1 :

Table 1: Optimized Synthetic Pathway for this compound

Challenges and Optimization Opportunities

- Oxadiazole Synthesis : Microwave irradiation improves yields but requires specialized equipment.

- Azetidine Ring Strain : Four-membered rings are prone to hydrolysis; anhydrous conditions are critical.

- Sulfonation Selectivity : Competing reactions at ortho/para positions necessitate careful temperature control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.